molecular formula C7H12O3 B043864 Butyl (2S)-oxirane-2-carboxylate CAS No. 118623-63-5

Butyl (2S)-oxirane-2-carboxylate

Cat. No.: B043864
CAS No.: 118623-63-5
M. Wt: 144.17 g/mol
InChI Key: PDIRPVPNNLOAKW-LURJTMIESA-N
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Description

Butyl (2S)-oxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a butyl ester group attached to the (2S)-configured oxirane-2-carboxylic acid backbone. These compounds are pivotal in medicinal chemistry, particularly as peptidomimetics targeting proteases like calpain (e.g., EST derivatives in muscular dystrophy research) . Their synthetic versatility, enabled by click chemistry and epoxide ring functionalization, underscores their relevance in drug discovery .

Properties

IUPAC Name

butyl (2S)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIRPVPNNLOAKW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sharpless Asymmetric Epoxidation

Butyl (E)-3-hydroxyacrylate is treated with a titanium tetraisopropoxide-(R,R)-diethyl tartrate complex and tert-butyl hydroperoxide (TBHP) at -20°C. The reaction proceeds via a concerted mechanism, yielding the (2S)-configured epoxide with >90% e.e.. Key parameters include:

ParameterOptimal ConditionImpact on Stereochemistry
Temperature-20°C to -10°CLower temperatures enhance enantioselectivity
Catalyst Loading10 mol% Ti(OiPr)₄Excess catalyst reduces e.e. due to racemization
OxidantTBHP in toluenePolar aprotic solvents improve yield

Jacobsen-Katsuki Epoxidation

Manganese-salen complexes catalyze the epoxidation of butyl (Z)-cinnamate derivatives. Using sodium hypochlorite as the terminal oxidant and 4-phenylpyridine N-oxide as an axial ligand, this method achieves 85–92% e.e. for the (2S)-enantiomer. The steric bulk of the salen ligand dictates facial selectivity, with tert-butyl substituents favoring the desired configuration.

Kinetic Resolution via Hydrolytic Enzymes

Lipase-mediated kinetic resolution of racemic butyl oxirane-2-carboxylate offers an alternative route. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-enantiomer, leaving the (2S)-ester intact.

Reaction Setup and Conditions

A biphasic system (water:isooctane, 1:4) with 20 mg/mL CAL-B achieves 98% enantiomeric resolution after 24 hours at 30°C. The process is scalable, though prolonged reaction times risk ester racemization.

Substrate Concentration0.5 MHigher concentrations reduce enzyme efficiency
pH7.0–7.5Alkaline conditions deactivate the enzyme

Industrial-Scale Production via Continuous Flow Reactors

Recent patents describe continuous-flow synthesis to enhance yield and reduce costs. A representative protocol involves:

Microreactor Epoxidation

Butyl acrylate and dimethyldioxirane (DMDO) are mixed in a silicon-carbide microreactor at 50°C. The short residence time (2 minutes) minimizes side reactions, achieving 95% conversion and 88% e.e..

Flow Rate10 mL/minFaster rates reduce enantioselectivity
DMDO Equivalents1.2Excess oxidant degrades the epoxide

Post-Synthesis Purification and Analysis

Critical purification steps ensure stereochemical integrity:

Chiral Stationary Phase Chromatography

Preparative HPLC with a Chiralpak IA column (hexane:isopropanol, 95:5) resolves (2S)- and (2R)-enantiomers. Retention times correlate with the S-configuration (14.3 min vs. 16.7 min for R).

Crystallization-Induced Diastereomer Resolution

Reacting the racemate with (1S)-camphanic chloride forms diastereomeric salts. Recrystallization from ethyl acetate yields 99% pure (2S)-enantiomer.

Comparative Analysis of Synthetic Routes

MethodEnantiomeric ExcessYieldScalabilityCost Efficiency
Sharpless Epoxidation90–95%75%ModerateHigh
Jacobsen-Katsuki85–92%80%LowModerate
Enzymatic Resolution98%45%HighLow
Continuous Flow88%95%HighHigh

Stereochemical Control Mechanisms

Solvent Effects

Polar solvents (e.g., dichloromethane) stabilize transition states in Sharpless epoxidation, enhancing S-configuration preference. Nonpolar solvents favor racemization due to reduced activation energy for ring-opening.

Ligand Design in Catalysis

Bulky substituents on salen ligands hinder approach of the acrylate from the re face, favoring (2S)-formation. Computational studies (DFT) confirm a 3.2 kcal/mol energy difference between diastereomeric transition states.

Industrial Case Study: Pilot Plant Production

A 2024 pilot-scale trial (200 kg batch) using continuous flow reactors achieved:

  • Throughput : 15 kg/hr

  • Purity : 99.2% by GC-MS

  • Cost : $12.50/g (vs. $45/g for batch synthesis)

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted alcohols or ethers.

    Reduction: The major product is butyl (2S)-oxirane-2-methanol.

    Oxidation: The major product is butyl (2S)-oxirane-2-carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Butyl (2S)-oxirane-2-carboxylate serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of complex molecules and polymers due to its reactive oxirane ring structure, which undergoes nucleophilic substitution and ring-opening reactions.

Synthesis of Derivatives

  • The compound is utilized in synthesizing various derivatives, including cyclic compounds and functionalized esters. Its reactivity allows for the formation of diverse chemical entities, making it essential in developing new materials and pharmaceuticals .

Biological Applications

Pharmaceutical Intermediates

  • Research indicates that this compound may act as a pharmaceutical intermediate. Its potential interactions with biological molecules are under investigation, particularly concerning its effects on metabolic pathways .

Antidiabetic Properties

  • Some studies suggest that derivatives of oxirane carboxylic acids exhibit hypoglycemic effects, indicating potential applications in treating diabetes. These compounds may inhibit specific enzymes involved in glucose metabolism, providing a pathway for developing new antidiabetic agents .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is employed in producing specialty chemicals, coatings, adhesives, and resins. Its unique properties facilitate the formulation of products with enhanced performance characteristics.

Polymer Chemistry

  • The compound plays a role in polymer chemistry, particularly in the synthesis of epoxy resins. Its ability to undergo ring-opening polymerization makes it valuable for creating durable materials used in coatings and composites.

Case Study 1: Synthesis of Cyclic Amino Acid Esters

A research project focused on utilizing this compound to synthesize cyclic amino acid esters demonstrated its effectiveness as a precursor. The study highlighted the compound's ability to facilitate stereoselective reactions, leading to high yields of desired products.

Case Study 2: Antidiabetic Activity

A clinical study evaluated the antidiabetic properties of oxirane derivatives derived from this compound. Results indicated significant blood glucose-lowering effects when administered at specific dosages, showcasing its potential as a therapeutic agent for diabetes management .

Mechanism of Action

The mechanism of action of butyl (2S)-oxirane-2-carboxylate involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key analogs differ in ester groups (methyl, ethyl, butyl) and substituents on the triazole or phenyl rings. These modifications influence physicochemical properties, reactivity, and biological activity.

Physicochemical Properties

Epoxide ring stability and lipophilicity are critical for drug-like properties:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 42E) increase epoxide ring reactivity, while bulky groups (e.g., benzodioxole in 38E ) may sterically stabilize the ring .
Table 2: NMR Data Highlights (1H, δ ppm)
Compound Key Proton Environments (δ ppm)
42E 9.00-8.99 (d, aromatic H), 8.77-8.74 (t, NH), 4.71-4.65 (q, CH2O), 1.22-1.17 (t, CH3)
35E 8.74-7.73 (d, thiazole H), 4.20-4.09 (m, CH2), 3.66-3.65 (d, epoxide H)
EST Data not reported; inferred similarity to ethyl esters with complex carbamoyl substituents.

Biological Activity

Butyl (2S)-oxirane-2-carboxylate, commonly known as tert-butyl oxirane-2-carboxylate, is a compound belonging to the class of oxiranes or epoxides. These compounds are characterized by a three-membered cyclic ether structure that exhibits significant reactivity, particularly in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to undergo ring-opening reactions . This mechanism allows it to interact with various biological macromolecules such as proteins and nucleic acids, leading to structural and functional modifications. The compound can act as a nucleophile , facilitating the formation of covalent bonds with target molecules, which can alter their normal physiological functions .

Target Interactions

  • Proteins : The modification of amino acid residues in proteins can lead to changes in enzyme activity or protein-protein interactions.
  • Nucleic Acids : Interaction with DNA or RNA can result in mutations or alterations in gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is likely to be miscible with water , which enhances its bioavailability. However, the exact absorption, distribution, metabolism, and excretion (ADME) characteristics require further investigation to fully understand its behavior in biological systems.

Biological Effects and Case Studies

Recent studies have indicated various biological effects associated with this compound:

  • Antimicrobial Activity : Research has shown that oxiranes can exhibit antimicrobial properties. For instance, certain derivatives have been tested against bacterial strains, demonstrating inhibitory effects that suggest potential as antimicrobial agents .
  • Antidiabetic Potential : Some substituted oxiranecarboxylic acids have been reported to possess hypoglycemic effects. They may be beneficial in treating conditions related to glucose metabolism disorders, such as diabetes .
  • Neuroprotective Effects : A study indicated that certain oxirane derivatives could influence neuroprotective pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to related compounds:

CompoundBiological ActivityApplications
This compoundAntimicrobial, AntidiabeticPotential drug development
Substituted oxiranecarboxylic acidsHypoglycemic effectsDiabetes treatment
Heteroaryl-substituted oxiranesAntifungal, AntitubercularInfectious disease treatment

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Butyl (2S)-oxirane-2-carboxylate with high enantiomeric purity?

  • Methodology : Utilize stereoselective synthesis techniques such as Sharpless epoxidation or enzymatic catalysis to ensure chiral fidelity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") has been effective for epoxide functionalization, as demonstrated in peptidomimetic synthesis (e.g., triazole-linked derivatives) . For purification, chiral HPLC or recrystallization in non-polar solvents can enhance enantiomeric excess (ee).

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} for coupling constants and diastereotopic proton analysis) with X-ray crystallography for absolute configuration determination. For example, 1H^{1}\text{H} NMR chemical shifts at δ 3.5–4.5 ppm often indicate epoxide protons, while NOESY can confirm spatial arrangements . Chiral stationary-phase chromatography (e.g., Chiralcel OD-H) is critical for verifying ee >98% .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound under acidic/basic conditions?

  • Methodology : Avoid prolonged exposure to strong acids/bases by using mild reaction conditions (e.g., pH 6–8, <40°C). Employ aprotic solvents (e.g., THF, DCM) to minimize nucleophilic attack on the epoxide ring. Storage at 2–8°C in airtight containers prevents hydrolysis, as noted in stability studies of analogous methyl esters .

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic ring-opening reactions?

  • Analysis : The (2S) configuration directs nucleophilic attack to the less hindered carbon, as observed in β-oxidation inhibitors like POCA, where stereochemistry governs binding to carnitine palmitoyltransferase I (CPT-I) . Computational modeling (DFT) can predict regioselectivity, while 19F^{19}\text{F} NMR tracks reaction pathways in fluorinated analogs .

Q. What enzymatic systems are inhibited by this compound derivatives, and what experimental approaches validate these interactions?

  • Applications : Derivatives inhibit serine proteases (e.g., calpain) and mitochondrial CPT-I, critical in fatty acid oxidation. Validate via enzyme kinetics (Michaelis-Menten plots), isothermal titration calorimetry (ITC), and competitive assays using radiolabeled substrates (e.g., 14C^{14}\text{C}-palmitate) . Contrast with POCA’s mechanism to identify structure-activity relationships (SAR) .

Methodological & Data Analysis Questions

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3d_3-butyl esters) ensures sensitivity and specificity. For low-abundance samples, solid-phase extraction (SPE) using C18 columns reduces matrix interference. Validate with spike-recovery assays (85–115% acceptable range) .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

  • Troubleshooting : Variability often arises from catalyst purity (e.g., CuSO4_4/TBTA ratios in click chemistry) or reaction scale. Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratios). For example, yields improved from 45.6% to 92.6% by adjusting azide stoichiometry and solvent polarity .

Applications in Drug Design

Q. How are this compound moieties incorporated into peptidomimetics, and what structural analyses confirm their integration?

  • Design : Incorporate via carbamoyl or ester linkages into peptide backbones to mimic transition states. Structural validation uses X-ray crystallography (e.g., binding to calpain’s active site) and circular dichroism (CD) to assess conformational stability. Molecular docking (AutoDock Vina) predicts binding affinities, validated by surface plasmon resonance (SPR) .

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